(S)-3-Amino-1-methylpiperidin-2-one
Overview
Description
(S)-3-Amino-1-methylpiperidin-2-one is a chiral compound with significant importance in various fields of chemistry and pharmacology. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound’s chirality arises from the presence of an asymmetric carbon atom, making it an enantiomerically pure substance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-1-methylpiperidin-2-one can be achieved through several methods. One common approach involves the reductive amination of 3-methylpiperidin-2-one using an appropriate chiral amine. The reaction typically employs a reducing agent such as sodium cyanoborohydride under mild conditions to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound often involves the use of chiral catalysts to ensure high enantiomeric purity. The process may include steps such as hydrogenation, crystallization, and purification to obtain the compound in its pure form.
Chemical Reactions Analysis
Oxidation: (S)-3-Amino-1-methylpiperidin-2-one can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride. Reduction typically results in the formation of secondary amines or alcohols, depending on the reaction conditions.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution. Common reagents include alkyl halides or acyl chlorides, leading to the formation of substituted piperidine derivatives.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, secondary amines, alcohols, and various substituted piperidine derivatives.
Scientific Research Applications
(S)-3-Amino-1-methylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-3-Amino-1-methylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding can lead to various biological effects, including enzyme inhibition or activation of signaling pathways.
Comparison with Similar Compounds
- ®-3-Amino-1-methylpiperidin-2-one
- 3-Amino-1-methylpiperidine
- 3-Methylpiperidin-2-one
Comparison: (S)-3-Amino-1-methylpiperidin-2-one is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Compared to its enantiomer ®-3-Amino-1-methylpiperidin-2-one, the (S)-enantiomer may exhibit different binding affinities and activities towards molecular targets. Additionally, the presence of the amino group at the 3-position and the methyl group at the 1-position differentiates it from other piperidine derivatives, contributing to its unique reactivity and applications.
Properties
IUPAC Name |
(3S)-3-amino-1-methylpiperidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-8-4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQIHNMCKXPRQQ-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H](C1=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901288866 | |
Record name | (3S)-3-Amino-1-methyl-2-piperidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901288866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956214-85-0 | |
Record name | (3S)-3-Amino-1-methyl-2-piperidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956214-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3-Amino-1-methyl-2-piperidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901288866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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